molecular formula C15H15NO6 B12908258 (S)-2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid dimethyl ester CAS No. 35457-98-8

(S)-2-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)pentanedioic acid dimethyl ester

Cat. No.: B12908258
CAS No.: 35457-98-8
M. Wt: 305.28 g/mol
InChI Key: AGWBTFOIAUGNNH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate is a chemical compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of (S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate includes a phthalimide moiety, which is a common structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate typically involves the esterification of anthranilic acid in an acidic medium to produce methyl anthranilate. This is followed by the fusion of alanine with phthalic anhydride at high temperatures (around 150°C) to form the phthaloyl-protected alanine. The final step involves coupling the phthaloyl-protected alanine with methyl anthranilate to furnish the desired isoindole compound .

Industrial Production Methods

Industrial production methods for (S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the phthalimide moiety.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The phthalimide moiety can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The compound’s ability to interact with multiple targets makes it a versatile molecule in drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxyphenyl)acetamide
  • 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs
  • 4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate

Uniqueness

(S)-Dimethyl 2-(1,3-dioxoisoindolin-2-yl)pentanedioate is unique due to its specific structural features, such as the presence of both ester and phthalimide groups. These features contribute to its diverse reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

35457-98-8

Molecular Formula

C15H15NO6

Molecular Weight

305.28 g/mol

IUPAC Name

dimethyl (2S)-2-(1,3-dioxoisoindol-2-yl)pentanedioate

InChI

InChI=1S/C15H15NO6/c1-21-12(17)8-7-11(15(20)22-2)16-13(18)9-5-3-4-6-10(9)14(16)19/h3-6,11H,7-8H2,1-2H3/t11-/m0/s1

InChI Key

AGWBTFOIAUGNNH-NSHDSACASA-N

Isomeric SMILES

COC(=O)CC[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

COC(=O)CCC(C(=O)OC)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.